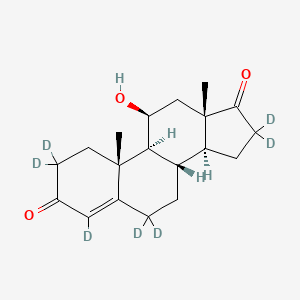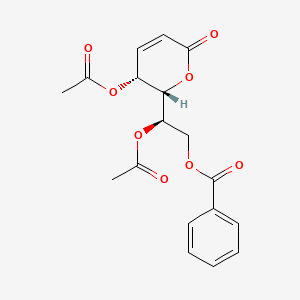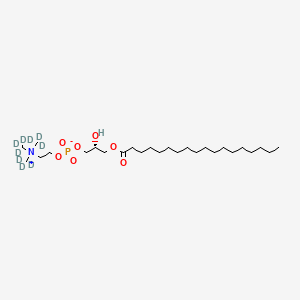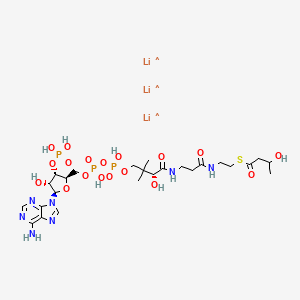
6-Desacetyl-6-bromo-N-Boc Palbociclib-d4
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
6-Desacetyl-6-bromo-N-Boc Palbociclib-d4 is a deuterated derivative of 6-Desacetyl-6-bromo-N-Boc Palbociclib. It is a stable isotope-labeled compound used primarily in scientific research. The compound is a selective inhibitor of cyclin-dependent kinases CDK4 and CDK6, which are crucial for cell cycle regulation. This compound is often used in the study of cancer, particularly breast cancer, due to its role in inhibiting cell proliferation .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 6-Desacetyl-6-bromo-N-Boc Palbociclib-d4 involves multiple steps, starting from the appropriate brominated precursor. The key steps include:
Bromination: Introduction of a bromine atom into the precursor molecule.
Deacetylation: Removal of the acetyl group to yield the desacetylated product.
Boc Protection: Introduction of the tert-butoxycarbonyl (Boc) protecting group to the nitrogen atom.
Deuteration: Incorporation of deuterium atoms to achieve the deuterated derivative
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves optimization of reaction conditions to maximize yield and purity. Key considerations include:
Reaction Temperature: Maintaining optimal temperatures to ensure efficient reactions.
Catalysts: Use of appropriate catalysts to enhance reaction rates.
Purification: Employing techniques such as chromatography to purify the final product
Chemical Reactions Analysis
Types of Reactions
6-Desacetyl-6-bromo-N-Boc Palbociclib-d4 undergoes various chemical reactions, including:
Substitution Reactions: The bromine atom can be substituted with other functional groups.
Oxidation and Reduction: The compound can undergo oxidation and reduction reactions under specific conditions
Common Reagents and Conditions
Substitution: Common reagents include nucleophiles such as amines or thiols.
Oxidation: Reagents like hydrogen peroxide or potassium permanganate.
Reduction: Reagents such as lithium aluminum hydride or sodium borohydride
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions can yield various derivatives with different functional groups .
Scientific Research Applications
6-Desacetyl-6-bromo-N-Boc Palbociclib-d4 has a wide range of scientific research applications:
Chemistry: Used as a reference standard in analytical chemistry.
Biology: Studied for its role in cell cycle regulation and inhibition of CDK4 and CDK6.
Medicine: Investigated for its potential in cancer treatment, particularly breast cancer.
Industry: Utilized in the development of new pharmaceuticals and therapeutic agents
Mechanism of Action
The mechanism of action of 6-Desacetyl-6-bromo-N-Boc Palbociclib-d4 involves inhibition of cyclin-dependent kinases CDK4 and CDK6. These kinases are essential for the progression of the cell cycle from the G1 phase to the S phase. By inhibiting these kinases, the compound effectively halts cell proliferation, making it a valuable tool in cancer research .
Comparison with Similar Compounds
Similar Compounds
6-Desacetyl-6-bromo Palbociclib: A non-deuterated version with similar inhibitory properties.
Palbociclib: The parent compound, widely used in cancer treatment.
Other CDK Inhibitors: Compounds like Ribociclib and Abemaciclib, which also target CDK4 and CDK6
Uniqueness
6-Desacetyl-6-bromo-N-Boc Palbociclib-d4 is unique due to its deuterated nature, which provides enhanced stability and allows for more precise analytical measurements in research applications .
Properties
Molecular Formula |
C27H34BrN7O3 |
|---|---|
Molecular Weight |
588.5 g/mol |
IUPAC Name |
tert-butyl 4-[6-[(6-bromo-8-cyclopentyl-5-methyl-7-oxopyrido[2,3-d]pyrimidin-2-yl)amino]pyridin-3-yl]-2,2,6,6-tetradeuteriopiperazine-1-carboxylate |
InChI |
InChI=1S/C27H34BrN7O3/c1-17-20-16-30-25(32-23(20)35(24(36)22(17)28)18-7-5-6-8-18)31-21-10-9-19(15-29-21)33-11-13-34(14-12-33)26(37)38-27(2,3)4/h9-10,15-16,18H,5-8,11-14H2,1-4H3,(H,29,30,31,32)/i13D2,14D2 |
InChI Key |
UTSOLZWQDXJQRH-RYIWKTDQSA-N |
Isomeric SMILES |
[2H]C1(CN(CC(N1C(=O)OC(C)(C)C)([2H])[2H])C2=CN=C(C=C2)NC3=NC=C4C(=C(C(=O)N(C4=N3)C5CCCC5)Br)C)[2H] |
Canonical SMILES |
CC1=C(C(=O)N(C2=NC(=NC=C12)NC3=NC=C(C=C3)N4CCN(CC4)C(=O)OC(C)(C)C)C5CCCC5)Br |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
















